molecular formula C12H12N4O3 B14024020 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B14024020
M. Wt: 260.25 g/mol
InChI Key: IJCPPARKDUENIZ-HTQZYQBOSA-N
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Description

5-((1R,4R)-2-Oxa-5-azabicyclo[221]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the pyrazolo[1,5-a]pyrimidine moiety: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Functional group modifications: Various functional groups are introduced or modified to achieve the final structure, often involving protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied chemical and biological properties.

    Bicyclic compounds: Other bicyclic compounds with different ring systems can be compared to highlight the unique features of the 2-oxa-5-azabicyclo[2.2.1]heptane core.

Uniqueness

The uniqueness of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific combination of a bicyclic structure with a pyrazolo[1,5-a]pyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H12N4O3/c17-12(18)9-4-13-16-2-1-10(14-11(9)16)15-5-8-3-7(15)6-19-8/h1-2,4,7-8H,3,5-6H2,(H,17,18)/t7-,8-/m1/s1

InChI Key

IJCPPARKDUENIZ-HTQZYQBOSA-N

Isomeric SMILES

C1[C@@H]2CN([C@H]1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O

Canonical SMILES

C1C2CN(C1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O

Origin of Product

United States

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